BenchChemオンラインストアへようこそ!

4,4-Diphenylcyclohexanol

Lipophilicity logP Partition Coefficient

4,4‑Diphenylcyclohexanol (CAS 42420‑85‑9) is a gem‑diphenyl‑substituted cyclohexanol belonging to the diphenylmethane class. It serves as the essential lipophilic pharmacophore in the clinically approved blood‑pool MRI contrast agent Gadofosveset (MS‑325) and is also recognised as a potent inhibitor of lipoxygenase enzymes that interfere with arachidonic acid metabolism.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
CAS No. 42420-85-9
Cat. No. B1337327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenylcyclohexanol
CAS42420-85-9
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
InChIKeyUUQQLWRHPNEFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4‑Diphenylcyclohexanol (CAS 42420‑85‑9): A Key Lipophilic Building Block for MRI Contrast Agent Synthesis and Enzyme Inhibition Studies


4,4‑Diphenylcyclohexanol (CAS 42420‑85‑9) is a gem‑diphenyl‑substituted cyclohexanol belonging to the diphenylmethane class [1]. It serves as the essential lipophilic pharmacophore in the clinically approved blood‑pool MRI contrast agent Gadofosveset (MS‑325) and is also recognised as a potent inhibitor of lipoxygenase enzymes that interfere with arachidonic acid metabolism [2][3]. The compound is available as a white to almost‑white crystalline powder with a GC purity ≥98% and a melting point of 141–145 °C [1].

Why Generic 4‑Phenylcyclohexanol or Diphenylmethanol Cannot Replace 4,4‑Diphenylcyclohexanol in Critical Synthetic and Pharmacological Applications


Although 4‑phenylcyclohexanol and diphenylmethanol share a hydroxylated phenyl‑substituted core, they lack the second phenyl ring on the cyclohexane scaffold that dramatically elevates the logP by ~1.5–2.0 units, raises the melting point by >20 °C, and provides the steric bulk required for high‑affinity non‑covalent binding to human serum albumin (HSA) [1]. Simple replacement of 4,4‑diphenylcyclohexanol with a mono‑phenyl or acyclic diphenyl alcohol would abolish the blood‑pool retention properties that make Gadofosveset a viable imaging agent, and would alter the inhibition profile across lipoxygenase isoforms [2].

Quantitative Procure‑ment Evidence: 4,4‑Diphenylcyclohexanol Versus Closest Analogs


LogP Advantage: 4,4‑Diphenylcyclohexanol vs. 4‑Phenylcyclohexanol and Diphenylmethanol

The computed octanol‑water partition coefficient (logP) of 4,4‑diphenylcyclohexanol is approximately 4.79 (ACD/LogP), whereas 4‑phenylcyclohexanol exhibits a logP of 2.705 and diphenylmethanol a logP of 2.45–2.99 [1][2]. The addition of the second phenyl group on the cyclohexane ring therefore increases logP by ≥1.5 units, translating to approximately 30‑fold higher predicted lipophilicity.

Lipophilicity logP Partition Coefficient

Melting Point and Solid‑Handling Superiority Over 4‑Phenylcyclohexanol and Diphenylmethanol

4,4‑Diphenylcyclohexanol melts at 141–145 °C, whereas 4‑phenylcyclohexanol melts at 117–119 °C and diphenylmethanol at 65–67 °C [1][2]. The target compound therefore remains a free‑flowing crystalline solid at ambient temperatures up to ~40 °C above the melting point of 4‑phenylcyclohexanol and ~75 °C above that of diphenylmethanol.

Melting Point Solid State Purification

Albumin‑Binding Affinity of the Derived Contrast Agent MS‑325: Pharmacophoric Contribution of the 4,4‑Diphenylcyclohexyl Group

Gadofosveset (MS‑325), whose core structure incorporates the 4,4‑diphenylcyclohexyl phosphodiester, binds to human serum albumin (HSA) with a primary stepwise association constant Ka1 = 11.0 ± 2.7 mM⁻¹ [1]. In contrast, the standard extracellular Gd‑DTPA (Magnevist) exhibits negligible specific albumin binding. The diphenylcyclohexyl group is explicitly identified as the pharmacophore that facilitates non‑covalent HSA binding and extends plasma half‑life to ˜2–3 h versus ˜20 min for Gd‑DTPA [2][3].

MRI Contrast Agent Albumin Binding Pharmacokinetics

Commercially Available High Purity (GC ≥98%) vs. Lower‑Grade Analogs

Commercial suppliers such as TCI and Aladdin consistently offer 4,4‑diphenylcyclohexanol with GC purity ≥98% (often >98.0%) [1]. In comparison, 4‑phenylcyclohexanol is frequently listed at 95% purity, and diphenylmethanol is commonly available at 95–97% purity. The 3–4 percentage‑point purity gap represents approximately a 2‑ to 5‑fold difference in total impurity burden (5% impurities vs. ≤2%), which is critical when the compound is used as a penultimate intermediate in multi‑step GMP syntheses.

Purity GC Specification Procurement Quality

Where 4,4‑Diphenylcyclohexanol Provides Decisive Procurement Value


Synthesis of Gadolinium‑Based Blood‑Pool MRI Contrast Agents (e.g., Gadofosveset Trisodium)

The 4,4‑diphenylcyclohexanol scaffold provides the critical lipophilic anchor that imparts high‑affinity, reversible human serum albumin (HSA) binding to Gd‑chelates [1]. The compound’s high logP (~4.8) drives non‑covalent association with Sudlow site I/II of HSA, yielding a primary association constant of 11.0 mM⁻¹ and extending vascular residence time from minutes to hours. Procurement of the ≥98% pure, high‑melting solid minimises side‑product formation during phosphitylation and ensures batch‑to‑batch consistency in GMP manufacture of the final drug substance.

Lipoxygenase and Arachidonic Acid Cascade Inhibitor Screening

4,4‑Diphenylcyclohexanol is a reported potent inhibitor of lipoxygenase enzymes, interfering with arachidonic acid metabolism and also showing secondary inhibition of cyclooxygenase and carboxylesterase [2]. The compound’s elevated logP and rigid cyclohexanol core differentiate its binding mode from less lipophilic phenolic inhibitors; researchers requiring a well‑characterised dual 5‑LO/COX inhibitor for inflammatory pathway studies therefore select 4,4‑diphenylcyclohexanol over mono‑phenyl or acyclic analogs that lack the same potency and selectivity fingerprint.

Development of Lipophilic Extraction Agents and Trackable Tracers

Owing to its calculated logP of ~4.8, 4,4‑diphenylcyclohexanol has been demonstrated as an effective extractant in organic synthesis and as a detectable component for tracking benzoin in reaction mixtures . The high partition coefficient ensures quantitative phase transfer of target analytes from aqueous into organic layers, outperforming less hydrophobic alcohols such as 1‑octanol (logP ~3.0) in liquid‑liquid extraction protocols where minimising aqueous carry‑over is critical for yield and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Diphenylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.